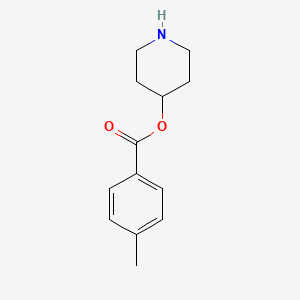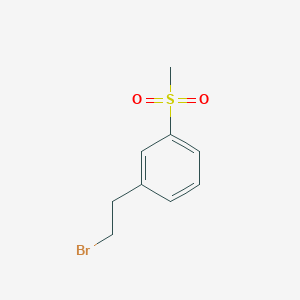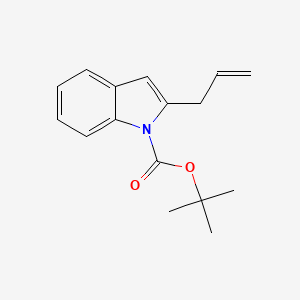![molecular formula C12H7N5O8 B12627019 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid CAS No. 920502-90-5](/img/structure/B12627019.png)
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is a complex organic compound that features both a pyridine and a benzoic acid moiety. The presence of three nitro groups on the pyridine ring makes this compound highly electron-deficient, which can influence its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with aminobenzoic acid. One common method starts with the nitration of 3-aminopyridine to introduce nitro groups at the 2, 4, and 6 positions. This is followed by a coupling reaction with 4-aminobenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 4-[(2,4,6-triaminopyridin-3-yl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is not fully understood but is believed to involve interactions with cellular targets due to its electron-deficient nature. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoic acid
- 4-[(2,4,6-Trichloropyridin-3-yl)amino]benzoic acid
- 4-[(2,4,6-Trimethylpyridin-3-yl)amino]benzoic acid
Uniqueness
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is unique due to the presence of three nitro groups on the pyridine ring, which significantly affects its electronic properties and reactivity
Properties
CAS No. |
920502-90-5 |
|---|---|
Molecular Formula |
C12H7N5O8 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
4-[(2,4,6-trinitropyridin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H7N5O8/c18-12(19)6-1-3-7(4-2-6)13-10-8(15(20)21)5-9(16(22)23)14-11(10)17(24)25/h1-5,13H,(H,18,19) |
InChI Key |
JNOHFLQVEHBAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)

![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)

![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)



![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
